molecular formula C3H2ClN3O2 B1632348 3-Chloro-4-nitro-1H-pyrazole CAS No. 35852-75-6

3-Chloro-4-nitro-1H-pyrazole

Cat. No.: B1632348
CAS No.: 35852-75-6
M. Wt: 147.52 g/mol
InChI Key: GWCLPNSISWCBJD-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of both chloro and nitro substituents on the pyrazole ring makes this compound a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-1,2-diaminobenzene with nitrous acid, followed by cyclization to form the pyrazole ring. Another method involves the nitration of 3-chloro-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors can enhance the safety and scalability of the nitration process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: 3-Amino-4-nitro-1H-pyrazole.

    Substitution: 3-Substituted-4-nitro-1H-pyrazoles.

Scientific Research Applications

3-Chloro-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

    3-Chloro-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-pyrazole: Lacks the chloro group, affecting its substitution reactions.

    3,5-Dichloro-4-nitro-1H-pyrazole: Contains an additional chloro group, which can influence its reactivity and biological activity.

Uniqueness: 3-Chloro-4-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

5-chloro-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCLPNSISWCBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35852-75-6
Record name 3-chloro-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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